(R)-VT104

Description

Properties

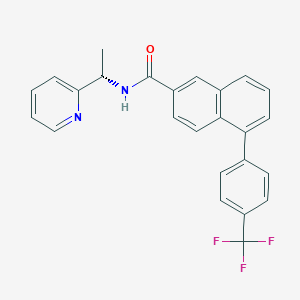

Molecular Formula |

C25H19F3N2O |

|---|---|

Molecular Weight |

420.4 g/mol |

IUPAC Name |

N-[(1S)-1-pyridin-2-ylethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C25H19F3N2O/c1-16(23-7-2-3-14-29-23)30-24(31)19-10-13-22-18(15-19)5-4-6-21(22)17-8-11-20(12-9-17)25(26,27)28/h2-16H,1H3,(H,30,31)/t16-/m0/s1 |

InChI Key |

AAZUPSFRSHFTGV-INIZCTEOSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=N1)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |

Canonical SMILES |

CC(C1=CC=CC=N1)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

(R)-VT104: A Deep Dive into the Structure-Activity Relationship of a Novel TEAD Palmitoylation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-VT104 is a potent, orally bioavailable small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors. These transcription factors are the final downstream effectors of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP and TAZ.[1][2] YAP/TAZ bind to TEADs to drive the expression of genes that promote tumor growth and metastasis.[1] VT104 disrupts this process by inhibiting the auto-palmitoylation of TEADs, a post-translational modification essential for their interaction with YAP/TAZ.[1][2][3][4][5][6] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Mechanism of Action

VT104 is a pan-TEAD inhibitor, meaning it targets all four TEAD isoforms (TEAD1-4).[1][2] Its mechanism of action revolves around the inhibition of TEAD auto-palmitoylation.[1][3][5] This process involves the covalent attachment of a palmitate molecule to a conserved cysteine residue within the central lipid-binding pocket of the TEAD protein.[1] This modification is crucial for the subsequent binding of YAP and TAZ. By occupying this lipid-binding pocket, VT104 prevents palmitoylation, thereby disrupting the formation of the YAP/TAZ-TEAD transcriptional complex and inhibiting the expression of downstream target genes.[1]

Structure-Activity Relationship (SAR)

Detailed quantitative structure-activity relationship (SAR) data for a broad series of this compound analogs is not extensively available in the public domain. However, a descriptive SAR can be derived from the comparison of VT104 with its related compounds, VT103 and the enantiomeric pair VT106 and VT107.

VT104 is an analog of VT102 with improved potency and oral pharmacokinetics. It exhibits broader inhibition of TEAD isoforms compared to the more TEAD1-selective inhibitor, VT103.[6] VT104 and VT107, which is the more active enantiomer of its pair, inhibit the palmitoylation of both endogenous TEAD1 and TEAD3 proteins.[6] VT107 is also the most potent inhibitor of endogenous TEAD4 palmitoylation.[6] In contrast, VT106, the other enantiomer, shows weak inhibition of TEAD1 and TEAD3 palmitoylation and has no effect on TEAD4.[6] This stereospecificity highlights the importance of the chiral center in the interaction with the TEAD lipid-binding pocket.

A more soluble analog of VT104, named VT105, was utilized in X-ray crystallography experiments to elucidate the binding mode.[1]

| Compound | Target TEAD Isoforms | Potency/Activity Description |

| This compound | Pan-TEAD (TEAD1, TEAD3 primarily) | Potent inhibitor of TEAD auto-palmitoylation with strong anti-proliferative effects.[3][6] |

| VT103 | TEAD1 selective | Selectively inhibits TEAD1 palmitoylation.[6] |

| VT107 | Pan-TEAD (TEAD1, TEAD3, TEAD4) | The most potent pan-TEAD inhibitor of the series, effectively blocking palmitoylation of TEAD1, TEAD3, and TEAD4.[6] |

| VT106 | Weak TEAD1, TEAD3 | Enantiomer of VT107 with significantly weaker activity.[6] |

| VT105 | (Not specified) | A more soluble analog of VT104 used for structural studies.[1] |

Quantitative Data

The anti-proliferative activity of VT104 has been evaluated in a panel of mesothelioma cell lines, demonstrating a range of potencies. The GI50 (concentration for 50% growth inhibition) values highlight the differential sensitivity of various cell lines to TEAD inhibition.

| Cell Line | GI50 (nM) |

| NCI-H226 | 16 |

| ACC-MESO-1 | 20 |

| NCI-H2373 | 26 |

| NCI-H2052 | 33 |

| ZL34 | 46 |

| SDM103T2 | 60 |

| JU77 | 70 |

| Mero-48a | 98 |

| ZL55 | 101 |

| Mero-14 | 124 |

| ONE58 | 135 |

| Mero-83 | 214 |

| ZL5 | 236 |

| Mero-82 | 243 |

| Mero-95 | 303 |

| Mero-41 | 984 |

| ACC-MESO-4 | 1098 |

| SPC111 | 1945 |

| SPC212 | >3000 |

| NO36 | >3000 |

| Mero-84 | >3000 |

| Mero-25 | >3000 |

| NCI-H28 | >3000 |

| NCI-H2452 | >3000 |

| MSTO-211H | >3000 |

| HMMME | >3000 |

Data sourced from the Chemical Probes Portal.[1]

In vivo studies in a human mesothelioma NCI-H226 CDX model demonstrated that VT104 has strong antitumor efficacy.[1]

Experimental Protocols

Cell-Based TEAD Palmitoylation Assay

This assay is designed to measure the ability of a compound to inhibit the palmitoylation of TEAD proteins within a cellular context.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid expressing Myc-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4 protein.[1]

-

Compound Treatment: The transfected cells are incubated overnight with an alkyne-palmitate metabolic label in the presence of the test compound (e.g., VT104) or DMSO as a control.[1]

-

Immunoprecipitation: The cells are lysed, and the Myc-TEAD protein is immunoprecipitated using an anti-Myc antibody.[1]

-

Click Chemistry: The immunoprecipitated TEAD protein, now labeled with alkyne-palmitate, is subjected to a click chemistry reaction with an azide-biotin probe.[3] This covalently attaches biotin to the palmitoylated TEAD.

-

Detection: The samples are resolved by SDS-PAGE and transferred to a membrane for Western blotting. The biotinylated (palmitoylated) TEAD is detected using streptavidin conjugated to horseradish peroxidase (HRP), and the total amount of immunoprecipitated TEAD is detected with an anti-Myc antibody.[1]

-

Analysis: The level of TEAD palmitoylation is quantified by measuring the streptavidin signal relative to the total TEAD signal.

Cell Proliferation Assay (Mesothelioma Cell Lines)

This assay determines the effect of a compound on the proliferation of cancer cells.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]

- 3. mdpi.com [mdpi.com]

- 4. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VT104 | YAP/TAZ Inhibitor | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

The Emergence of (R)-VT104: A Technical Guide to a Novel Hippo Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has long been an elusive target in oncology.[1][2][3] Its dysregulation, often leading to the nuclear translocation and activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), is a key driver in various cancers.[4][5] A novel small molecule, (R)-VT104, has emerged as a potent and selective inhibitor of this pathway, offering a promising new therapeutic avenue. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.

Core Concepts: The Hippo Pathway and its Dysregulation in Cancer

The Hippo pathway is a complex signaling cascade that ultimately controls the activity of the transcriptional co-activators YAP and TAZ.[3] In its "on" state, a core kinase complex phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and degradation.[3][5] When the pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD (transcriptional enhanced associated domain) family transcription factors to drive the expression of genes involved in cell proliferation and survival.[1][4]

Mutations in upstream components of the Hippo pathway, such as the NF2 gene encoding the Merlin protein, are common in several cancers, including malignant mesothelioma.[1] This leads to constitutive activation of YAP/TAZ-TEAD, promoting tumor growth.[1]

This compound: A Pan-TEAD Inhibitor Targeting Auto-Palmitoylation

This compound is a potent, orally bioavailable small molecule that represents a novel class of Hippo pathway inhibitors.[6][7][8] Its mechanism of action is unique in that it does not directly target the YAP/TAZ-TEAD protein-protein interaction. Instead, it prevents the auto-palmitoylation of TEAD transcription factors.[1][9] This lipid modification is crucial for the stable interaction between TEAD and YAP/TAZ. By binding to the central lipid pocket of TEAD proteins, this compound effectively blocks this interaction and subsequent gene transcription.[1][4] As a pan-TEAD inhibitor, it targets all four TEAD isoforms (TEAD1-4).[4]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

In Vitro Anti-proliferative Activity of VT104

| Cell Line | NF2 Status | GI50 (nM) |

| NCI-H226 | Deficient | 16 |

| NCI-H2373 | Deficient | 26 |

| Mero-48a | Deficient | 98 |

| SDM103T2 | Deficient | 60 |

| NCI-H2052 | Deficient | 33 |

| ACC-MESO-1 | Deficient | 20 |

| ZL34 | Deficient | 46 |

| JU77 | Deficient | 70 |

| Mero-95 | - | 303 |

| ZL55 | - | 101 |

| ZL5 | - | 236 |

| Mero-82 | - | 243 |

| ONE58 | - | 135 |

| Mero-14 | - | 124 |

| Mero-83 | - | 214 |

| Mero-41 | - | 984 |

| SPC111 | - | 1945 |

| ACC-MESO-4 | - | 1098 |

| SPC212 | Wild-type | >3000 |

| NO36 | Wild-type | >3000 |

| Mero-84 | Wild-type | >3000 |

| Mero-25 | Wild-type | >3000 |

| NCI-H28 | Wild-type | >3000 |

| NCI-H2452 | Wild-type | >3000 |

| MSTO-211H | Wild-type | >3000 |

| HMMME | Wild-type | >3000 |

Data sourced from The Chemical Probes Portal.[4]

In Vivo Efficacy of VT104 in NCI-H226 Mesothelioma Xenograft Model

| Treatment Group (Oral, Once Daily) | Tumor Growth Inhibition (TGI) | Significance (p-value) | Effect on Body Weight |

| 1 mg/kg | 87.12% | < 0.001 | No effect |

| 3 mg/kg | 102.49% (Regression) | < 0.001 | No effect |

| 10 mg/kg | 103.67% (Regression) | < 0.001 | Stopped gaining weight |

Data from a study on small molecule inhibitors of TEAD auto-palmitoylation.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Cell Proliferation Assay (GI50 Determination)

-

Cell Culture: Malignant mesothelioma cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with a serial dilution of this compound (e.g., 0 to 3 µM).[4]

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 4 days).[10]

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as the alamarBlue™ cell viability reagent.[10]

-

Data Analysis: The fluorescence or absorbance is measured, and the data is normalized to vehicle-treated controls. The GI50 (concentration that inhibits cell growth by 50%) is calculated using non-linear regression analysis.

In Vivo Tumor Growth Inhibition Study

-

Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NIH-III nude mice) are used.[11]

-

Tumor Implantation: Human mesothelioma cells (e.g., 5 x 10^6 NCI-H226 cells) are implanted subcutaneously into the flanks of the mice.[1][11]

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound is formulated in a suitable vehicle (e.g., 5% DMSO + 10% Solutol + 85% D5W) and administered orally once daily.[1]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated.

Analysis of Hippo Pathway Target Gene Expression (qPCR)

-

Sample Collection: Tumors from treated and control animals are harvested.

-

RNA Extraction: Total RNA is extracted from the tumor tissue using a suitable kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the RNA.

-

Quantitative PCR (qPCR): qPCR is performed using primers specific for Hippo pathway target genes (e.g., CTGF and CYR61) and a housekeeping gene for normalization.[1]

-

Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the Hippo signaling pathway, the mechanism of this compound action, and a typical experimental workflow.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]

- 3. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]

- 5. Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. VT-104 | Others 11 | 2417718-25-1 | Invivochem [invivochem.com]

- 8. VT104 | YAP/TAZ Inhibitor | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of (R)-VT104: A Pan-TEAD Inhibitor Targeting the Hippo Pathway

A Technical Guide for Drug Development Professionals

Abstract

(R)-VT104 has emerged as a potent, orally bioavailable small molecule inhibitor targeting the transcriptional activity of the TEA Domain (TEAD) family of transcription factors. As a critical downstream effector of the Hippo signaling pathway, the YAP/TAZ-TEAD complex is a key driver of cell proliferation, survival, and tumorigenesis in various cancers. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, a pan-TEAD inhibitor that functions by blocking the auto-palmitoylation necessary for TEAD activity. This document consolidates key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological and experimental frameworks, serving as a comprehensive resource for researchers and scientists in the field of oncology and drug development.

Introduction: The Hippo Pathway and the Role of TEAD

The Hippo signaling pathway is a crucial regulator of organ size, tissue homeostasis, and cell fate.[1] Its dysregulation is frequently implicated in the development and progression of various cancers.[1] The primary downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[1] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they associate with the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation and survival.[1][2] In cancers with mutations in upstream Hippo pathway components, such as Neurofibromatosis Type 2 (NF2), the constitutive activation of the YAP/TAZ-TEAD complex becomes a primary oncogenic driver.[2] This has made the TEADs attractive, albeit challenging, therapeutic targets.[2]

This compound is a novel therapeutic agent designed to inhibit the function of all four TEAD proteins.[1] It represents a significant advancement in the effort to therapeutically target the Hippo pathway.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by preventing the auto-palmitoylation of TEAD proteins.[1][3] This post-translational modification is essential for the stability and transcriptional activity of TEADs. By binding to a central lipid pocket within the TEAD protein, this compound blocks this critical step, thereby disrupting the interaction between TEAD and its co-activators YAP and TAZ.[1][4] This ultimately leads to the suppression of TEAD-dependent gene transcription and a subsequent reduction in tumor cell proliferation and growth.[3][5]

Below is a diagram illustrating the Hippo signaling pathway and the mechanism of this compound's intervention.

Caption: Hippo signaling pathway and the inhibitory mechanism of this compound.

Discovery and Synthesis

This compound was developed through the optimization of earlier lead compounds, such as VT102, to improve potency and pharmacokinetic properties.[2] While the precise, step-by-step synthesis protocol for this compound is proprietary, the general synthesis is understood to be based on established procedures for creating its analogs.[2]

Chemical Structure:

-

Chemical Name: N-[(1S)-1-(2-Pyridinyl)ethyl]-5-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxamide

-

Molecular Formula: C25H19F3N2O[5]

-

Molecular Weight: 420.43 g/mol [3]

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective activity against cancer cell lines with dysregulated Hippo signaling, particularly those with NF2 mutations.

Table 1: In Vitro Anti-proliferative Activity of this compound in Mesothelioma Cell Lines [1]

| Cell Line | NF2 Status | GI50 (nM) |

| NCI-H226 | Deficient | 16 |

| NCI-H2373 | Deficient | 26 |

| NCI-H2052 | Deficient | 33 |

| ZL34 | Deficient | 46 |

| SDM103T2 | Deficient | 60 |

| JU77 | Deficient | 70 |

| Mero-48a | Deficient | 98 |

| Mero-95 | Deficient | 303 |

| Mero-41 | Wild-Type | 984 |

| ACC-MESO-4 | Wild-Type | 1098 |

| SPC111 | Wild-Type | 1945 |

| NCI-H28 | Wild-Type | >3000 |

| MSTO-211H | Wild-Type | >3000 |

In Vivo Efficacy

Oral administration of this compound has shown significant anti-tumor activity in preclinical xenograft models of mesothelioma.

Table 2: In Vivo Efficacy of this compound in NCI-H226 Xenograft Model [2]

| Treatment Group (Oral, Once Daily) | Tumor Growth Inhibition (TGI) | Body Weight Effect |

| 3 mg/kg | 102.49% (Regression) | No effect |

| 10 mg/kg | 103.67% (Regression) | Ceased gain |

Pharmacokinetic Properties

This compound exhibits excellent oral bioavailability and a long half-life in mice, making it a suitable candidate for clinical development.

Table 3: Pharmacokinetic Parameters of this compound in Mice [2]

| Parameter | Value |

| Oral Bioavailability (F) | 78% |

| Half-life (T1/2) | 24.2 hours |

Key Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. Below are methodologies for key assays used in the characterization of this compound.

Cell-Based TEAD Palmitoylation Assay

This assay is designed to measure the ability of this compound to inhibit the palmitoylation of endogenous TEAD proteins within a cellular context.

Caption: Workflow for the cell-based TEAD palmitoylation assay.

Protocol:

-

Cell Culture: HEK293T cells are cultured to an appropriate confluency.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or a DMSO vehicle control for a specified duration.

-

Cell Lysis: Cells are harvested and lysed. The supernatant is collected after centrifugation.[2]

-

Immunoprecipitation: The cell lysate is incubated with anti-TEAD antibodies (e.g., for TEAD1 and TEAD3) to capture the target proteins. Protein A/G beads are then used to precipitate the antibody-protein complexes.[2]

-

Washing and Elution: The beads are washed to remove non-specific binding, and the TEAD proteins are eluted.

-

Immunoblotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies to detect the levels of palmitoylated and total TEAD.

Cell Proliferation Assay (CellTiter-Glo®)

This assay quantifies the effect of this compound on the viability and proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Mesothelioma cell lines are seeded in 96-well plates.

-

Compound Addition: A 10-point, three-fold serial dilution of this compound is added to the wells, with a top concentration typically around 3 µM.[2]

-

Incubation: Cells are incubated with the compound for a period of 3 to 6 days.

-

Luminescent Assay: The CellTiter-Glo® Luminescent Cell Viability Assay kit is used according to the manufacturer's protocol.[5] This reagent measures ATP levels, which correlate with the number of viable cells.

-

Data Analysis: Luminescence is measured, and dose-response curves are generated to calculate the GI50 (concentration for 50% growth inhibition) values.[5]

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

Caption: Workflow for in vivo xenograft efficacy studies.

Protocol:

-

Cell Implantation: NF2-deficient mesothelioma cells (e.g., NCI-H226) are implanted subcutaneously into immunocompromised mice.[5]

-

Tumor Establishment: Tumors are allowed to grow to a specified size.

-

Randomization and Dosing: Mice are randomized into groups and treated orally with this compound at various doses (e.g., 0.3-10 mg/kg) or a vehicle control.[5][6]

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Pharmacodynamic Analysis: In some studies, after a few doses, tumors may be harvested to measure the downregulation of Hippo pathway target genes like CTGF and CYR61 via qPCR, confirming target engagement.[5]

-

Efficacy Endpoint: The study continues until a predefined endpoint is reached (e.g., a specific tumor volume in the control group). Tumor growth inhibition is then calculated.

Conclusion and Future Directions

This compound is a potent and selective pan-TEAD inhibitor with a well-defined mechanism of action and promising preclinical anti-tumor activity, particularly in cancers with a dysregulated Hippo pathway. Its excellent oral bioavailability and long half-life position it as a strong candidate for clinical investigation. The data and protocols summarized in this guide provide a foundational understanding for researchers and drug developers working to advance novel therapies for challenging malignancies like mesothelioma. Future work will likely focus on clinical trials to establish the safety and efficacy of this compound in human patients, both as a monotherapy and in combination with other targeted cancer therapies.[5]

References

(R)-VT104 Target Engagement Studies: A Technical Guide

(R)-VT104 is a potent, selective, and orally bioavailable small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. It represents a promising therapeutic agent for cancers driven by the Hippo-YAP/TAZ signaling pathway, particularly those with mutations in the NF2 gene, such as malignant mesothelioma. This technical guide provides an in-depth overview of the target engagement studies for this compound, designed for researchers, scientists, and drug development professionals.

Mechanism of Action: Disrupting the YAP/TAZ-TEAD Interaction

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. Its dysregulation often leads to uncontrolled cell proliferation and cancer. The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEAD family of transcription factors (TEAD1-4). This complex then drives the expression of genes that promote cell growth, proliferation, and survival.

A key post-translational modification required for the interaction between YAP/TAZ and TEAD is the auto-palmitoylation of TEAD proteins. This compound exerts its inhibitory effect by binding to the central lipid pocket of TEAD, thereby blocking this auto-palmitoylation process. This prevents the formation of the functional YAP/TAZ-TEAD transcriptional complex, leading to the downregulation of target gene expression and subsequent inhibition of tumor growth.[1][2][3]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target | Value | Reference |

| YAP Reporter Assay | YAP/TAZ-TEAD | IC50: 10.4 nM | [4] |

| Thermal Shift Assay (TSA) | TEAD1 | ΔTm: 8.6 °C | [1] |

Table 2: Anti-proliferative Activity of this compound in Mesothelioma Cell Lines

| Cell Line | NF2 Status | GI50 (nM) | Reference |

| NCI-H226 | Deficient | 16 | [1] |

| NCI-H2373 | Mutant | 26 | [1] |

| NCI-H2052 | Deficient | 33 | [1] |

| ACC-MESO-1 | - | 20 | [1] |

| ZL34 | - | 46 | [1] |

| SDM103T2 | - | 60 | [1] |

| JU77 | - | 70 | [1] |

| Mero-48a | - | 98 | [1] |

| Mero-95 | - | 303 | [1] |

| ZL55 | - | 101 | [1] |

| Mero-82 | - | 243 | [1] |

| ONE58 | - | 135 | [1] |

| Mero-14 | - | 124 | [1] |

| Mero-83 | - | 214 | [1] |

| Mero-41 | - | 984 | [1] |

| SPC111 | - | 1945 | [1] |

| ACC-MESO-4 | - | 1098 | [1] |

| SPC212 | Wild-type | >3000 | [1] |

| NO36 | Wild-type | >3000 | [1] |

| Mero-84 | Wild-type | >3000 | [1] |

| Mero-25 | Wild-type | >3000 | [1] |

| NCI-H28 | Wild-type | >3000 | [1] |

| NCI-H2452 | Wild-type | >3000 | [1] |

| MSTO-211H | Wild-type | >3000 | [1] |

| HMMME | Wild-type | >3000 | [1] |

Table 3: In Vivo Efficacy of this compound in NCI-H226 Xenograft Model

| Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (%) | Effect on Body Weight | Reference |

| 1 | Once daily | 87.12 | No effect | [5] |

| 3 | Once daily | 102.49 | No effect | [5] |

| 10 | Once daily | 103.67 | Stopped gaining weight | [5] |

Table 4: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Reference |

| Oral Bioavailability (F) | 78% | [5] |

| Half-life (T1/2) | 24.2 hours | [5] |

Experimental Protocols

Detailed methodologies for key target engagement studies are provided below.

Cell-Based TEAD Palmitoylation Assay

This assay is used to determine the ability of this compound to inhibit the palmitoylation of TEAD proteins within a cellular context.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured and transfected with plasmids expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4.

-

Compound and Probe Incubation: Transfected cells are incubated overnight with this compound at various concentrations in the presence of an alkyne-palmitate metabolic probe.

-

Immunoprecipitation: TEAD proteins are immunoprecipitated from cell lysates using an anti-MYC antibody.

-

Click Chemistry: The alkyne-palmitate probe incorporated into TEAD is conjugated to an azide-biotin tag via a copper-catalyzed click reaction.

-

Detection: The level of palmitoylated TEAD is detected by Western blotting using streptavidin-HRP, which binds to the biotin tag. Total TEAD levels are assessed using a TEAD-specific antibody as a loading control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify direct target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Methodology:

-

Cell Treatment: Intact cells or cell lysates are incubated with this compound or a vehicle control.

-

Heat Shock: The samples are heated to a range of temperatures to induce protein denaturation and aggregation.

-

Lysis and Separation: Cells are lysed, and the soluble protein fraction is separated from the precipitated aggregates by centrifugation.

-

Detection: The amount of soluble TEAD protein remaining at each temperature is quantified by Western blotting or other protein detection methods.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.

YAP/TAZ-TEAD Reporter Assay

This assay quantifies the transcriptional activity of the YAP/TAZ-TEAD complex and is used to determine the potency of inhibitors like this compound.

Methodology:

-

Cell Line: A stable cell line (e.g., HEK293) is engineered to express a luciferase reporter gene under the control of a TEAD-responsive promoter (e.g., 8xGTIIC). A constitutively expressed Renilla luciferase can be used for normalization.

-

Compound Treatment: The reporter cells are treated with a dilution series of this compound.

-

Lysis and Luminescence Measurement: After an incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla signal to control for cell viability and transfection efficiency. The IC50 value is calculated from the dose-response curve.

Co-Immunoprecipitation (Co-IP)

Co-IP is performed to demonstrate that this compound disrupts the physical interaction between YAP/TAZ and TEAD proteins in cells.

Methodology:

-

Cell Treatment: Cells (e.g., NCI-H2373 or NCI-H226) are treated with this compound or a vehicle control for a specified time (e.g., 4 or 24 hours).[5]

-

Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.[2]

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins in the complex (e.g., anti-TEAD). The antibody-protein complexes are then captured using Protein A/G beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the immunoprecipitated proteins are eluted.

-

Western Blotting: The eluted samples are analyzed by Western blotting using antibodies against the other protein in the complex (e.g., anti-YAP and anti-TAZ) to detect the co-precipitated proteins. A decrease in the amount of co-precipitated protein in the this compound-treated sample indicates disruption of the interaction.[5]

References

- 1. VT104 | YAP | TargetMol [targetmol.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]

(R)-VT104: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-VT104 is a potent, orally bioavailable small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2][3] As a pan-TEAD inhibitor, it disrupts the interaction between TEAD proteins and their co-activators, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), which are the downstream effectors of the Hippo signaling pathway.[2][3][4] This inhibition is achieved by blocking the auto-palmitoylation of TEADs, a critical post-translational modification for their function.[2][3][4] Dysregulation of the Hippo pathway is implicated in various cancers, making this compound a valuable tool for cancer research and a potential therapeutic agent.[5][6][7] This technical guide provides an in-depth overview of the chemical properties, solubility, and mechanism of action of this compound.

Chemical Properties

This compound is a white to off-white solid powder.[8] Its chemical structure and key identifying information are detailed below.

| Property | Value |

| IUPAC Name | N-[(1S)-1-(2-Pyridinyl)ethyl]-5-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxamide |

| Molecular Formula | C₂₅H₁₉F₃N₂O[2][8] |

| Molecular Weight | 420.43 g/mol [2][3] |

| CAS Number | 2417718-26-2 (for R-isomer) |

| Appearance | White to off-white solid powder[8] |

| Purity | ≥98% (HPLC) |

Solubility

The solubility of this compound has been determined in several common laboratory solvents. It exhibits good solubility in organic solvents like DMSO and ethanol but is insoluble in water.[2] The varying solubility values reported in DMSO may be attributed to different experimental conditions, such as temperature and the use of techniques like sonication to aid dissolution.[3]

| Solvent | Concentration |

| DMSO | 10 mM |

| 30 mg/mL (71.36 mM)[3] | |

| 42.04 mg/mL (100 mM) | |

| 84 mg/mL (~199.8 mM)[2] | |

| Ethanol | 21.02 mg/mL (50 mM) |

| 84 mg/mL[2] | |

| Water | Insoluble[2] |

Experimental Protocols

General Protocol for Determining Solubility

While specific experimental details for this compound are not publicly available, a general kinetic solubility assay protocol, commonly used in drug discovery, is outlined below. This method typically involves preparing a concentrated stock solution in DMSO, followed by serial dilutions into an aqueous buffer to determine the concentration at which precipitation occurs.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Automated liquid handler

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Measurement:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where this compound has maximum absorbance.

-

In Vivo Formulation Preparation

A general method for preparing an in vivo formulation for oral administration is as follows. Specific ratios may need to be optimized depending on the desired final concentration and vehicle composition.

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween 80

-

Sterile water or saline

Procedure:

-

Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.

-

Add PEG300 to the DMSO stock solution and mix until clear.

-

Add Tween 80 to the mixture and mix until clear.

-

Finally, add sterile water or saline to the desired final volume and mix thoroughly. The solution should be prepared fresh for immediate use.

Mechanism of Action: Hippo Signaling Pathway

This compound exerts its biological effects by targeting the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and apoptosis.[5][6][7] In a simplified view, when the Hippo pathway is "on," a kinase cascade leads to the phosphorylation of the transcriptional co-activators YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. When the Hippo pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth and proliferation.

This compound acts by inhibiting the auto-palmitoylation of TEAD proteins. This lipid modification is essential for the stable interaction between TEAD and YAP/TAZ. By preventing palmitoylation, this compound disrupts the formation of the TEAD-YAP/TAZ transcriptional complex, thereby inhibiting the expression of downstream target genes.

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow: TEAD Palmitoylation Assay

A common method to assess the effect of this compound on TEAD palmitoylation is a cell-based assay using a chemical reporter.

Caption: A typical workflow for a cell-based TEAD palmitoylation assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. VT104 | YAP/TAZ Inhibitor | TargetMol [targetmol.com]

- 4. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]

- 5. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. biorbyt.com [biorbyt.com]

- 8. VT-104 | Others 11 | 2417718-25-1 | Invivochem [invivochem.com]

(R)-VT104 role in YAP/TAZ-TEAD complex

An In-depth Technical Guide on the Role of (R)-VT104 in the YAP/TAZ-TEAD Complex

Introduction

The Hippo signaling pathway is a critical, evolutionarily conserved cascade that governs organ size and tissue homeostasis by regulating cell proliferation, apoptosis, and stem cell functions[1][2]. Dysregulation of this pathway is implicated in various cancers, where its downstream effectors, the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ), become constitutively active[1][3]. In their active state, YAP and TAZ translocate to the nucleus and form a complex with the TEA Domain (TEAD) family of transcription factors (TEAD1-4)[4][5][6]. This complex drives the expression of genes that promote cell proliferation, survival, and tumorigenesis, making the YAP/TAZ-TEAD interaction a compelling target for cancer therapy[6][7]. This compound is a potent, selective, and orally bioavailable small molecule inhibitor developed to disrupt this oncogenic complex[7][8][9]. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols.

Mechanism of Action of this compound

This compound functions as a pan-TEAD inhibitor, targeting all four TEAD family members (TEAD1-4)[6]. Its mechanism is not to directly block the protein-protein interaction surface between YAP/TAZ and TEAD. Instead, it employs a more nuanced approach by targeting a critical post-translational modification required for TEAD's function: auto-palmitoylation[6][7].

TEAD transcription factors possess a central lipid-binding pocket. This compound binds non-covalently within this pocket, which prevents the auto-palmitoylation of a highly conserved cysteine residue[6][7]. This palmitoylation is essential for the stable interaction between TEAD and its co-activators YAP and TAZ. By blocking this lipid modification, this compound effectively disrupts the formation and stability of the oncogenic YAP/TAZ-TEAD transcriptional complex, leading to the downregulation of target gene expression and subsequent inhibition of tumor cell proliferation[6][7]. Studies comparing enantiomers, such as VT106 and VT107, have demonstrated that this inhibitory activity is stereospecific, highlighting the specificity of the more potent enantiomer for the TEAD lipid pocket[7].

Quantitative Data

The efficacy of this compound and its analogs has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Anti-proliferative Activity of VT104

This table summarizes the half-maximal growth inhibition (GI50) concentrations of VT104 in a panel of human mesothelioma cell lines, many of which harbor mutations in the Hippo pathway (e.g., NF2 mutations).

| Cell Line | GI50 (nM)[6] |

| NCI-H226 | 16 |

| ACC-MESO-1 | 20 |

| NCI-H2373 | 26 |

| NCI-H2052 | 33 |

| ZL34 | 46 |

| SDM103T2 | 60 |

| JU77 | 70 |

| Mero-48a | 98 |

| ZL55 | 101 |

| ONE58 | 135 |

| Mero-83 | 214 |

| ZL5 | 236 |

| Mero-82 | 243 |

| Mero-95 | 303 |

| ACC-MESO-4 | 1098 |

| SPC111 | 1945 |

| SPC212 | >3000 |

| MSTO-211H | >3000 |

Table 2: In Vivo Efficacy of VT104 in a Xenograft Model

This table details the significant anti-tumor activity of orally administered VT104 in a human mesothelioma (NCI-H226) cell-derived xenograft (CDX) mouse model.

| Compound | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI) % | Outcome[7] |

| VT104 | 1 | 87.12% | Significant growth block |

| VT104 | 3 | 102.49% | Tumor regression |

| VT104 | 10 | 103.67% | Tumor regression |

Note: TGI > 100% indicates tumor regression.

Table 3: Clinical Trial Data for a First-in-Class TEAD Inhibitor

While clinical data for VT104 itself is not publicly detailed in the provided results, the first-in-class TEAD inhibitor VT3989, which targets the same mechanism, has shown promising early signals in a Phase I trial for patients with advanced solid tumors, primarily mesothelioma.

| Compound | Phase | Patient Population | Key Outcomes[10][11] |

| VT3989 | I | Advanced solid tumors (primarily mesothelioma) | Confirmed partial responses (PRs) observed in patients with mesothelioma. Stable disease (SD) was the best response for 34 patients with measurable disease. Responses were seen in patients with and without NF2 mutations. Common adverse events included albuminuria and peripheral edema, which were generally reversible[10][11]. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This assay is used to demonstrate that this compound disrupts the physical interaction between YAP/TAZ and TEAD proteins within the cell[3].

Objective: To immunoprecipitate endogenous TEAD1 and probe for the co-precipitation of YAP, comparing vehicle-treated cells to this compound-treated cells.

Methodology:

-

Cell Culture and Treatment: Plate NF2-mutant mesothelioma cells (e.g., NCI-H2373) and allow them to adhere. Treat cells with either vehicle (e.g., DMSO) or varying concentrations of this compound for 4 to 24 hours[7].

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors[12][13]. Scrape the cells and collect the lysate.

-

Lysate Clearing: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube[14].

-

Immunoprecipitation:

-

Add a specific primary antibody against TEAD1 to the cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form the antibody-antigen complex[7].

-

Add Protein A/G-coupled magnetic or agarose beads to the lysate and incubate for an additional 1-2 hours at 4°C to capture the immune complexes[15][16].

-

-

Washing: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins[16].

-

Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against YAP and TEAD1 to detect the presence and amount of each protein in the immunocomplex[3][7]. A reduction in the YAP signal in the this compound-treated lane indicates disruption of the interaction.

TEAD-Responsive Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of the YAP/TAZ-TEAD complex.

Objective: To measure the dose-dependent inhibition of TEAD-driven luciferase expression by this compound.

Methodology:

-

Cell Transfection: Co-transfect HEK293T or another suitable cell line with two plasmids:

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control. Incubate for an additional 12-24 hours[7][19].

-

Cell Lysis: Wash cells with PBS and add passive lysis buffer[20].

-

Luminometry:

-

Transfer a portion of the cell lysate to an opaque 96-well plate.

-

Use a dual-luciferase reporter assay system. First, inject the firefly luciferase substrate and measure the luminescence.

-

Second, inject the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, then measure its luminescence[21][22].

-

-

Data Analysis: For each well, normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the log of the this compound concentration to determine the IC50 value[19].

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the genome-wide DNA binding sites of TEAD and to determine how this compound treatment affects this binding landscape[23].

Objective: To map TEAD binding sites across the genome and assess changes upon this compound treatment.

Methodology:

-

Cross-linking: Treat cells (e.g., H226) with vehicle or this compound. Add formaldehyde directly to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine[23].

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion[24].

-

Immunoprecipitation:

-

Incubate the sheared chromatin overnight at 4°C with a ChIP-grade antibody specific for a TEAD family member (e.g., pan-TEAD)[25]. An IgG antibody should be used as a negative control.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the eluate in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein[26].

-

DNA Purification: Purify the ChIP DNA using spin columns or phenol-chloroform extraction.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Perform high-throughput sequencing on a platform like Illumina[23][27].

-

Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment (TEAD binding sites). Compare the peak profiles between vehicle- and this compound-treated samples to identify sites where TEAD binding is lost or reduced.

References

- 1. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 3. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. VT104 | YAP/TAZ Inhibitor | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. onclive.com [onclive.com]

- 11. aacrmeetingnews.org [aacrmeetingnews.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. assaygenie.com [assaygenie.com]

- 14. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 15. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 16. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 17. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma | Life Science Alliance [life-science-alliance.org]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. med.emory.edu [med.emory.edu]

- 21. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 23. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [sapac.illumina.com]

- 24. bosterbio.com [bosterbio.com]

- 25. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Transcription Factor Binding Site Mapping Using ChIP-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (R)-VT104 In Vitro Assays

(R)-VT104 , a potent and selective small molecule inhibitor, targets the TEA Domain (TEAD) family of transcription factors by preventing their auto-palmitoylation. This inhibition disrupts the interaction between TEAD and the transcriptional co-activators YAP and TAZ, key effectors of the Hippo signaling pathway.[1][2][3] The aberrant activation of the Hippo pathway is a known driver in various cancers, making this compound a valuable tool for cancer research and a potential therapeutic agent.[2][4] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Signaling Pathway

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis.[3] When the pathway is active, a kinase cascade leads to the phosphorylation of YAP and TAZ, resulting in their cytoplasmic sequestration.[4] In instances of pathway inactivation, such as through mutations in the NF2 gene, unphosphorylated YAP and TAZ translocate to the nucleus.[2][5] In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and survival.[2][5] this compound exerts its effect by binding to the central lipid pocket of TEAD, thereby inhibiting its auto-palmitoylation, a post-translational modification essential for the YAP/TAZ-TEAD interaction.[2][3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]

- 4. Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of YAP/TAZ-driven TEAD activity prevents growth of NF2-null schwannoma and meningioma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (R)-VT104 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-VT104, also known as VT104, is a potent and orally bioavailable small molecule inhibitor of the Hippo signaling pathway.[1][2] It functions by selectively targeting the auto-palmitoylation of Transcriptional Enhanced Associate Domain (TEAD) proteins, which are key downstream effectors of the Hippo pathway.[3][4] This inhibition disrupts the interaction between TEAD and the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), preventing the transcription of genes involved in cell proliferation and survival.[3][4] Dysregulation of the Hippo pathway, particularly through mutations in the NF2 gene, is implicated in the development of various cancers, including mesothelioma and schwannoma.[2][5] Preclinical studies in mouse xenograft models have demonstrated the anti-tumor efficacy of this compound in these cancer types.[2][5]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in mouse xenograft models based on published preclinical data.

Mechanism of Action: Hippo Signaling Pathway

The Hippo pathway is a critical signaling cascade that regulates organ size and tissue homeostasis. In a simplified representation, when the pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of YAP and TAZ. Conversely, when the pathway is "off" (e.g., due to mutations in NF2), unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes. This compound acts by inhibiting the auto-palmitoylation of TEAD, a post-translational modification essential for its stability and interaction with YAP/TAZ. This disruption effectively blocks the oncogenic signaling mediated by the YAP/TAZ-TEAD complex.

Quantitative Data Summary

The following table summarizes the reported dosages and corresponding anti-tumor efficacy of this compound in various mouse xenograft models.

| Xenograft Model | Cell Line | Mouse Strain | This compound Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome | Reference |

| Mesothelioma | NCI-H226 | Not Specified | 0.3, 1, 3 | Oral | Daily | Dose-dependent tumor growth inhibition. 3 mg/kg resulted in tumor regression (TGI = 102.49%). | [5][6] |

| Mesothelioma | NCI-H226 | Not Specified | 10 | Oral | Daily | Tumor regression (TGI = 103.67%), but associated with a lack of body weight gain. | [5] |

| Schwannoma | NF2-deficient genetically engineered model | Periostin-Cre; Nf2flox/flox | 10 | Oral Gavage | Daily for 21 days | Significant decrease in tumor cell proliferation. | [4] |

| Hepatocellular Carcinoma | MET+CTNNB1-S45Y HTVI | Not Specified | 10 | Not Specified | Daily for 6 weeks | Strongly inhibited HCC development. | [2] |

*TGI: Tumor Growth Inhibition. A TGI of >100% indicates tumor regression.

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a dosing solution for oral gavage in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Solutol HS 15 (or Kolliphor HS-15)

-

5% Dextrose in water (D5W) or sterile water

-

Sterile conical tubes

-

Pipettes and sterile tips

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosing concentration. For example, to prepare a 1 mg/mL final solution, a 20X stock in DMSO could be made.

-

Vehicle Preparation: The commonly used vehicle consists of 5% DMSO, 10% Solutol HS 15, and 85% D5W.[5][7]

-

Dosing Solution Formulation:

-

In a sterile conical tube, add the required volume of Solutol HS 15.

-

Add the calculated volume of the this compound DMSO stock solution to the Solutol HS 15 and mix thoroughly.

-

Slowly add the D5W to the mixture while vortexing or stirring to ensure a homogenous suspension.

-

-

Final Concentration: The final concentration of the dosing solution should be calculated to deliver the desired dose in a volume of approximately 100-200 µL per mouse.

-

Storage and Use: It is recommended to prepare the dosing solution fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.

NCI-H226 Mesothelioma Xenograft Model Protocol

This protocol outlines the establishment and treatment of an NCI-H226 subcutaneous xenograft model.

Materials and Reagents:

-

NCI-H226 human mesothelioma cell line

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

6-8 week old female athymic nude mice (e.g., BALB/c nude)

-

Matrigel®

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS), sterile

-

This compound dosing solution

-

Calipers for tumor measurement

-

Animal handling and injection equipment

Experimental Workflow:

Procedure:

-

Cell Culture: Culture NCI-H226 cells in the recommended medium until they reach 70-80% confluency.

-

Cell Preparation for Injection:

-

Harvest cells using Trypsin-EDTA and wash with sterile PBS.

-

Perform a cell count and assess viability (should be >90%).

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 107 cells/mL.[3]

-

-

Tumor Implantation:

-

Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.[3]

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, begin measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

-

Randomization and Treatment:

-

When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle daily via oral gavage at the desired dosages.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

The primary endpoint is typically tumor growth inhibition (TGI), calculated as: %TGI = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

-

Ethical endpoints should be established, such as a maximum tumor volume or signs of morbidity.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

NF2-Deficient Schwannoma Model

For NF2-deficient schwannoma, genetically engineered mouse models (GEMMs) such as the Periostin-Cre; Nf2flox/flox model are often used, as they more accurately recapitulate the human disease.[4] In these models, tumor development is spontaneous. Treatment with this compound would typically begin after a certain age or upon detection of tumors. The administration and monitoring procedures would be similar to those described for the xenograft model, with endpoints focused on changes in tumor proliferation (e.g., via EdU incorporation assays) or tumor volume as assessed by imaging techniques.[4]

Concluding Remarks

This compound has demonstrated significant anti-tumor activity in preclinical mouse models of cancers with a dysregulated Hippo pathway. The protocols provided herein offer a framework for conducting in vivo studies to further evaluate the efficacy and mechanism of action of this promising therapeutic agent. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.

References

- 1. A murine model of neurofibromatosis type 2 that accurately phenocopies human schwannoma formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. NCI-H226 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. Inhibition of YAP/TAZ-driven TEAD activity prevents growth of NF2-null schwannoma and meningioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NCI-H226 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. VT-104 | Others 11 | 2417718-25-1 | Invivochem [invivochem.com]

Application Notes and Protocols for (R)-VT104 in NF2-Deficient Mesothelioma Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-VT104, a potent and selective TEAD auto-palmitoylation inhibitor, in preclinical research targeting NF2-deficient mesothelioma. The accompanying protocols offer detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

Introduction

Malignant mesothelioma is an aggressive cancer strongly associated with asbestos exposure, with limited therapeutic options. A significant subset of these tumors harbors inactivating mutations in the Neurofibromatosis type 2 (NF2) gene, which encodes the tumor suppressor protein Merlin.[1] Loss of functional Merlin leads to the dysregulation of the Hippo signaling pathway, resulting in the constitutive activation of the transcriptional coactivators YAP and TAZ.[1] Nuclear YAP/TAZ associate with TEAD transcription factors to drive the expression of genes that promote cell proliferation and survival.[1]

This compound is a small molecule inhibitor that targets the Hippo pathway by preventing the auto-palmitoylation of TEAD proteins. This covalent modification is essential for the interaction between TEAD and YAP/TAZ. By inhibiting this process, this compound effectively disrupts the YAP/TAZ-TEAD transcriptional program, leading to the suppression of tumor growth in NF2-deficient mesothelioma models.[2][3]

Mechanism of Action

This compound is a pan-TEAD inhibitor that binds to the central lipid pocket of TEAD transcription factors (TEAD1-4), preventing their auto-palmitoylation. This disruption of the YAP/TAZ-TEAD interaction inhibits the transcription of downstream target genes involved in cell proliferation and survival, such as CTGF and CYR61.[2][3]

Figure 1: Mechanism of action of this compound in the Hippo pathway.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in NF2-deficient mesothelioma models.

Table 1: In Vitro Activity of this compound in Mesothelioma Cell Lines

| Cell Line | NF2 Status | This compound GI50 (nM) |

| NCI-H226 | Deficient | 16 |

| NCI-H2373 | Deficient | 26 |

| Mero-48a | Deficient | 98 |

| SDM103T2 | Deficient | 60 |

| NCI-H2052 | Deficient | 33 |

Data sourced from publicly available information.

Table 2: In Vivo Efficacy of this compound in an NF2-Deficient Mesothelioma Xenograft Model (NCI-H226)

| Treatment Group | Dose (mg/kg, p.o., once daily) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 1 | 87.12 |

| This compound | 3 | 102.49 (regression) |

| This compound | 10 | 103.67 (regression) |

Data represents significant antitumor activity.[2]

Experimental Protocols

Detailed protocols for key experiments to evaluate this compound are provided below.

Preparation of this compound

For In Vitro Studies:

-

Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should typically be less than 0.1% to avoid solvent toxicity.

For In Vivo Studies:

-

This compound can be formulated for oral gavage. A common vehicle is a mixture of 5% DMSO, 10% Solutol, and 85% D5W (5% dextrose in water).[2]

-

Alternatively, a formulation in corn oil can be prepared.[3]

-

The formulation should be prepared fresh daily.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of mesothelioma cell lines.

Materials:

-

NF2-deficient mesothelioma cell lines (e.g., NCI-H226)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed mesothelioma cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Figure 2: Workflow for the cell viability (MTT) assay.

Protocol 2: Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the effect of this compound on the expression of YAP/TAZ target genes.

Materials:

-

NF2-deficient mesothelioma cells

-

6-well cell culture plates

-

This compound

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SYBR Green Master Mix)

-

Primers for target genes (CTGF, CYR61) and a housekeeping gene (GAPDH or ACTB)

-

Real-time PCR system

Procedure:

-

Seed mesothelioma cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at various concentrations for 24 hours.

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction with the qPCR master mix, cDNA template, and forward and reverse primers for each target gene and the housekeeping gene.

-

Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

Protocol 3: Western Blot Analysis

This protocol is for assessing the effect of this compound on the levels of Hippo pathway proteins.

Materials:

-

NF2-deficient mesothelioma cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-YAP, anti-p-YAP, anti-TEAD, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat mesothelioma cells with this compound as described for the qPCR experiment.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Protocol 4: In Vivo Xenograft Study

This protocol describes the establishment of an NF2-deficient mesothelioma xenograft model and the evaluation of this compound efficacy.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

NF2-deficient mesothelioma cells (e.g., NCI-H226)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 1-5 x 10^6 NCI-H226 cells, resuspended in PBS or a mixture of PBS and Matrigel, into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or the vehicle control daily via oral gavage.

-

Measure the tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a maximum allowed size.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, pharmacodynamics).

Figure 3: Workflow for an in vivo xenograft study.

Conclusion

This compound represents a promising therapeutic agent for the treatment of NF2-deficient mesothelioma by targeting the dysregulated Hippo-YAP/TAZ-TEAD signaling axis. The provided application notes and protocols offer a framework for researchers to further investigate the potential of this compound and similar compounds in preclinical settings. These studies are crucial for advancing our understanding of this devastating disease and for the development of novel, targeted therapies.

References

Application Note: Detecting TEAD Palmitoylation Inhibition by (R)-VT104

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pnas.org [pnas.org]

- 3. Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hippo Signaling at the Hallmarks of Cancer and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. VT104 | YAP/TAZ Inhibitor | TargetMol [targetmol.com]

- 9. VT-104 | Others 11 | 2417718-25-1 | Invivochem [invivochem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Luciferase Reporter Assay for (R)-VT104 Efficacy Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-VT104 is a potent and orally bioavailable small molecule inhibitor that targets the YAP/TAZ-TEAD transcriptional complex.[1][2] The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in various cancers.[3][4] The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[3] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes involved in cell proliferation and survival.[3][4] this compound functions by inhibiting the auto-palmitoylation of TEAD proteins, a crucial post-translational modification for their interaction with YAP/TAZ.[1][5] This disruption of the YAP/TAZ-TEAD interaction abrogates the transcriptional output, leading to anti-proliferative effects in cancer cells with a dependency on this pathway.[5][6]

This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to quantify the efficacy of this compound in inhibiting YAP/TAZ-TEAD-mediated transcription. The TEAD-responsive luciferase reporter assay is a robust and sensitive method for assessing the potency of inhibitors like this compound in a cell-based setting.[7][8]

Signaling Pathway and Mechanism of Action

The Hippo signaling pathway and the mechanism of action of this compound are depicted in the following diagram. In an "Off" state of the Hippo pathway, YAP/TAZ are free to enter the nucleus and bind to TEAD transcription factors. This complex then initiates the transcription of target genes. This compound intervenes by preventing the auto-palmitoylation of TEAD, which is a prerequisite for the stable formation of the YAP/TAZ-TEAD complex.

Caption: Hippo Signaling Pathway and this compound Mechanism.

Data Presentation

The following tables summarize representative quantitative data from a TEAD-responsive luciferase reporter assay and a cell viability assay following treatment with this compound.

Table 1: this compound Inhibition of TEAD-Responsive Luciferase Activity in HEK293T Cells

| This compound Concentration (nM) | Normalized Luciferase Activity (RLU) | % Inhibition |

| 0 (Vehicle) | 1.00 ± 0.05 | 0 |

| 1 | 0.85 ± 0.04 | 15 |

| 10 | 0.52 ± 0.03 | 48 |

| 50 | 0.21 ± 0.02 | 79 |

| 100 | 0.10 ± 0.01 | 90 |

| 500 | 0.04 ± 0.01 | 96 |

| 1000 | 0.03 ± 0.01 | 97 |

Data are represented as mean ± standard deviation of triplicate experiments. RLU = Relative Light Units.

Table 2: Anti-proliferative Effect of this compound on NCI-H226 Mesothelioma Cells

| This compound Concentration (nM) | Cell Viability (% of Control) |

| 0 (Vehicle) | 100 ± 4.2 |

| 1 | 95 ± 3.8 |

| 10 | 75 ± 3.1 |

| 25 | 50 ± 2.5 |

| 50 | 32 ± 1.9 |

| 100 | 15 ± 1.2 |

| 500 | 5 ± 0.8 |